molecular formula C7H6N2OS2 B2520995 1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- CAS No. 89795-53-9

1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)-

Cat. No.: B2520995
CAS No.: 89795-53-9
M. Wt: 198.26
InChI Key: JTTNWOJVVRLMTO-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- is a heterocyclic compound that contains an oxadiazole ring substituted with a methylthio group and a thienyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives. One common method is the reaction of thiosemicarbazides with carboxylic acids under acidic conditions to form the oxadiazole ring . Another approach involves the use of hypervalent iodine (III) reagents with α-ketoacids in a visible-light-induced [3 + 2] cycloaddition reaction .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using readily available starting materials such as hydrazides and carboxylic acids. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the oxadiazole ring .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole, 2-methylthio-5-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. It can also modulate inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,4-oxadiazole, 2-methylthio-5-(2-thienyl)- include:

Uniqueness

1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the methylthio and thienyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with improved biological properties .

Properties

IUPAC Name

2-methylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-11-7-9-8-6(10-7)5-3-2-4-12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTNWOJVVRLMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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